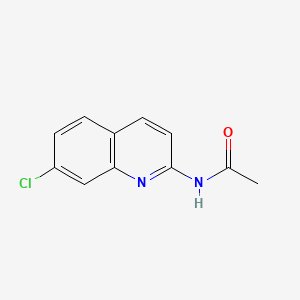![molecular formula C18H25N3Na2O8S B14112465 Meropenem sodium carbonate [who-DD]](/img/structure/B14112465.png)
Meropenem sodium carbonate [who-DD]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meropenem sodium carbonate is a broad-spectrum carbapenem antibiotic used to treat a variety of bacterial infections. It is effective against both Gram-positive and Gram-negative bacteria. This compound is particularly valuable in clinical settings due to its ability to penetrate bacterial cells and interfere with the synthesis of vital cell wall components, leading to bacterial cell death .
Méthodes De Préparation
Meropenem sodium carbonate is prepared by combining meropenem with sodium carbonate. The synthetic route involves the preparation of meropenem, which is a complex molecule synthesized through multiple steps. The industrial production of meropenem involves the use of advanced organic synthesis techniques and stringent reaction conditions to ensure high purity and yield. The final product is a sterile, pyrogen-free, synthetic mixture of meropenem and sodium carbonate, which is then packaged for intravenous administration .
Analyse Des Réactions Chimiques
Meropenem sodium carbonate undergoes several types of chemical reactions, including:
Oxidation: Meropenem can be oxidized under specific conditions, leading to the formation of various degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Meropenem can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Applications De Recherche Scientifique
Meropenem sodium carbonate has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of beta-lactam antibiotics and their mechanisms of action.
Biology: Researchers use meropenem to study bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is extensively used in clinical trials and studies to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Meropenem is used in the pharmaceutical industry for the development and production of antibiotic formulations .
Mécanisme D'action
The bactericidal activity of meropenem sodium carbonate results from the inhibition of cell wall synthesis. Meropenem readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach penicillin-binding protein (PBP) targets. By binding to these proteins, meropenem inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Meropenem sodium carbonate is part of the carbapenem family of antibiotics, which also includes imipenem, ertapenem, and doripenem. Compared to imipenem, meropenem is more active against Gram-negative pathogens and somewhat less active against Gram-positive pathogens. Unlike imipenem, meropenem does not require coadministration of a renal dehydropeptidase inhibitor. Ertapenem has less in vitro activity against nonfermentative Gram-negative bacilli such as Pseudomonas and Acinetobacter species, limiting its use for certain infections. Doripenem is another carbapenem with a similar spectrum of activity but is less commonly used .
Propriétés
Formule moléculaire |
C18H25N3Na2O8S |
|---|---|
Poids moléculaire |
489.5 g/mol |
Nom IUPAC |
disodium;(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;carbonate |
InChI |
InChI=1S/C17H25N3O5S.CH2O3.2Na/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;2-1(3)4;;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);(H2,2,3,4);;/q;;2*+1/p-2/t7-,8-,9+,10+,11-,12-;;;/m1.../s1 |
Clé InChI |
SGVRKQURIVADFJ-OBZXMJSBSA-L |
SMILES isomérique |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)O)[C@@H](C)O.C(=O)([O-])[O-].[Na+].[Na+] |
SMILES canonique |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)O)C(C)O.C(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl 2-(3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate](/img/structure/B14112395.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B14112401.png)
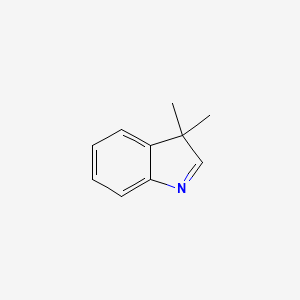
![3-[(2,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14112414.png)
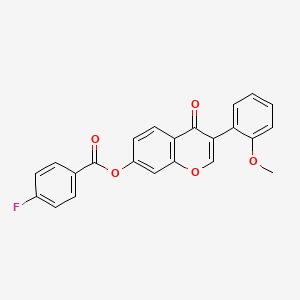
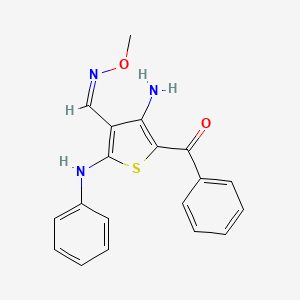
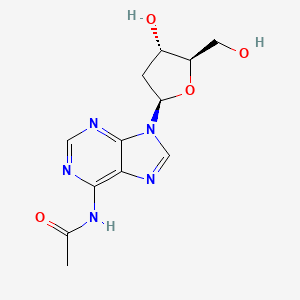
![6-[5-(1-Acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14112430.png)
![1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine](/img/structure/B14112436.png)
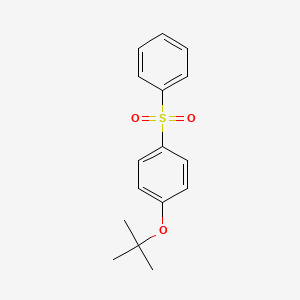
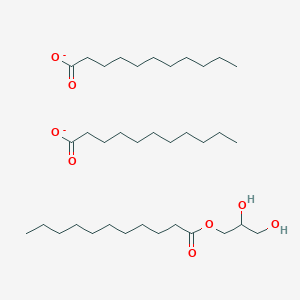
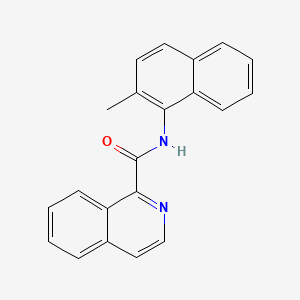
![3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112459.png)
